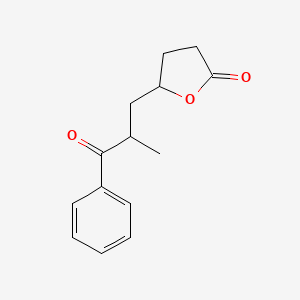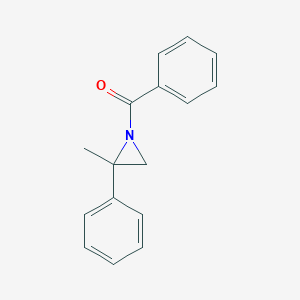
(2-Methyl-2-phenylaziridin-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-2-phenylaziridin-1-yl)(phenyl)methanone is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis. This compound features a phenyl group and a methanone group attached to the aziridine ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2-phenylaziridin-1-yl)(phenyl)methanone typically involves the reaction of 2-methyl-2-phenylaziridine with benzoyl chloride under basic conditions. The reaction proceeds through the nucleophilic attack of the aziridine nitrogen on the carbonyl carbon of benzoyl chloride, followed by the elimination of hydrochloric acid. This method requires careful control of reaction conditions, such as temperature and solvent choice, to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s quality.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-2-phenylaziridin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the aziridine ring under basic or acidic conditions.
Major Products Formed
Oxidation: Oxaziridines or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various ring-opened products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Methyl-2-phenylaziridin-1-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-Methyl-2-phenylaziridin-1-yl)(phenyl)methanone involves its high reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of covalent bonds. This reactivity is harnessed in synthetic chemistry to create new compounds and materials.
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: The parent compound with a simpler structure.
Phenylaziridine: Similar structure but lacks the methanone group.
Benzoylaziridine: Contains a benzoyl group but differs in the substitution pattern.
Uniqueness
(2-Methyl-2-phenylaziridin-1-yl)(phenyl)methanone is unique due to the presence of both a phenyl group and a methanone group attached to the aziridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
88122-88-7 |
|---|---|
Fórmula molecular |
C16H15NO |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
(2-methyl-2-phenylaziridin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C16H15NO/c1-16(14-10-6-3-7-11-14)12-17(16)15(18)13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
Clave InChI |
PIJOBYWPRUPDNR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B14387839.png)
![2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14387846.png)
![5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B14387847.png)
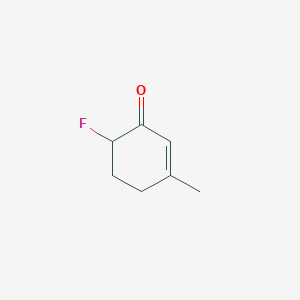

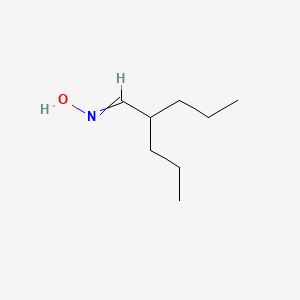
![Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate](/img/structure/B14387879.png)
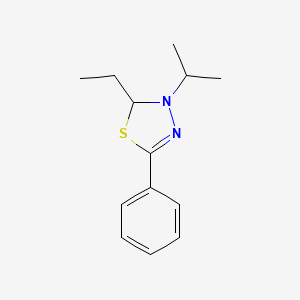
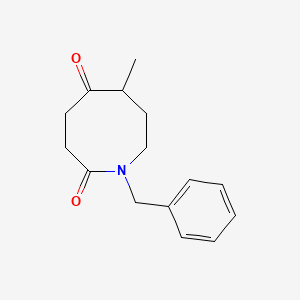
![N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14387904.png)
